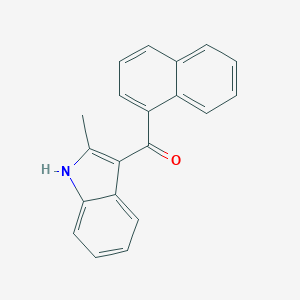

1'-Naphthoyl-2-methylindole

Description

Properties

IUPAC Name |

(2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDPQVHIHSTMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472432 | |

| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80749-33-3 | |

| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonistic Profile of 1'-Naphthoyl-2-methylindole at Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 1'-Naphthoyl-2-methylindole, commonly known as JWH-007, at cannabinoid receptors CB1 and CB2. JWH-007 is a synthetic cannabinoid of the naphthoylindole family that acts as a potent agonist at both receptor subtypes.[1] This document summarizes its binding affinity, explores its downstream signaling consequences, and provides detailed methodologies for the key experimental assays used to characterize its pharmacological profile. While quantitative data on its functional potency and efficacy are not extensively available in peer-reviewed literature, this guide contextualizes its expected activity based on its structural class and the known pharmacology of cannabinoid receptor agonists.

Introduction

1'-Naphthoyl-2-methylindole (JWH-007) is a synthetic cannabinoid receptor agonist that emerged from the research of John W. Huffman and his team.[1] Structurally, it belongs to the naphthoylindole class of cannabinoids, which are known for their high affinity for the cannabinoid receptors, CB1 and CB2.[1] These receptors are key components of the endocannabinoid system, a ubiquitous signaling system involved in regulating a plethora of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery, particularly on immune cells, and is implicated in inflammatory processes. JWH-007's interaction with these receptors initiates a cascade of intracellular events, making it a valuable tool for research into the endocannabinoid system and a subject of interest in the development of novel therapeutics.

Quantitative Pharmacological Data

The primary quantitative data available for JWH-007 is its binding affinity (Ki) for the CB1 and CB2 receptors. This parameter indicates the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

Table 1: Binding Affinity of JWH-007 at Human Cannabinoid Receptors

| Compound | Receptor | Ki (nM) | Reference Compound | Receptor | Ki (nM) |

| JWH-007 | CB1 | 9.50 | Δ⁹-THC | CB1 | 41 |

| JWH-007 | CB2 | 2.94 | Δ⁹-THC | CB2 | 36 |

Data sourced from Cayman Chemical product information sheet.[1]

Mechanism of Action and Signaling Pathways

As a cannabinoid receptor agonist, JWH-007 initiates signaling through G-protein coupled receptors (GPCRs). Both CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.

G-Protein-Dependent Signaling

Upon binding of JWH-007, the cannabinoid receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ dimer can directly modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

G-Protein-Independent Signaling: β-Arrestin Recruitment

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the cannabinoid receptor. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling independent of G-proteins, which can involve pathways such as the mitogen-activated protein kinase (MAPK) cascade.

References

Pharmacological Profile of 1'-Naphthoyl-2-methylindole (JWH-007): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Naphthoyl-2-methylindole, commonly known as JWH-007, is a synthetic cannabinoid of the naphthoylindole family. It acts as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This technical guide provides a comprehensive overview of the pharmacological properties of JWH-007, including its receptor binding affinity, functional activity, and metabolic profile. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in cannabinoid research and drug development.

Introduction

JWH-007 is a synthetic cannabinoid that was first synthesized by Dr. John W. Huffman. It is a member of the naphthoylindole family, a class of compounds that has been extensively studied for its cannabinoid-like effects. JWH-007 exhibits high affinity for both CB1 and CB2 receptors, acting as a full agonist. Its activity is comparable to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, in various animal models assessing spontaneous activity, antinociception, hypothermia, and catalepsy.[1]

Receptor Binding Affinity

JWH-007 demonstrates high-affinity binding to both human CB1 and CB2 receptors. The binding affinity is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled cannabinoid ligand is measured. The inhibition constant (Ki) is then calculated to represent the affinity of the ligand for the receptor.

| Receptor | Binding Affinity (Ki) (nM) | Reference Compound | Reference Ki (nM) |

| CB1 | 9.5 | Δ⁹-THC | 41 |

| CB2 | 2.9 | Δ⁹-THC | 36 |

| Table 1: Receptor Binding Affinities of JWH-007. Data sourced from Cayman Chemical.[1] |

Functional Activity

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist such as JWH-007, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular events. These receptors are primarily coupled to Gi/o proteins.

Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Simultaneously, the βγ subunits of the G-protein can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

Metabolic Profile

The metabolism of JWH-007 primarily occurs in the liver through phase I and phase II enzymatic reactions. In vitro studies using human liver microsomes and specific cytochrome P450 (CYP) enzymes have begun to elucidate its metabolic fate.

Phase I Metabolism

Phase I metabolism of JWH-007 involves oxidative reactions, primarily hydroxylation and carboxylation, catalyzed by CYP enzymes. An in vitro biotransformation study has identified CYP2C9 as one of the enzymes involved in its metabolism.[2] Analysis of human urine samples has identified several major phase I metabolites, including monohydroxylated derivatives on the N-alkyl chain and the N-pentanoic acid metabolite.

| Metabolite Type | Position of Modification |

| Monohydroxylated | N-alkyl chain |

| Dihydroxylated | N-alkyl chain |

| Carboxylic Acid | N-pentanoic acid |

| Table 2: Major Phase I Metabolites of JWH-007 identified in human urine. |

Phase II Metabolism

Following phase I reactions, the hydroxylated metabolites of JWH-007 can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more readily excreted from the body.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the pharmacological profiling of JWH-007.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of JWH-007 for CB1 and CB2 receptors.

Principle: This competitive binding assay measures the ability of unlabeled JWH-007 to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)

-

Unlabeled JWH-007

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate cell membranes with varying concentrations of unlabeled JWH-007 and a fixed concentration of the radiolabeled ligand in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of JWH-007 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

References

In Vitro and In Vivo Studies of 1'-Naphthoyl-2-methylindole (JWH-007): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological studies of 1'-Naphthoyl-2-methylindole, a synthetic cannabinoid commonly known as JWH-007. This document synthesizes available data on its receptor binding affinity, in vivo effects, metabolic pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding.

Introduction

1'-Naphthoyl-2-methylindole (JWH-007) is a synthetic cannabinoid belonging to the naphthoylindole family. It acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Developed as a research chemical to explore the endocannabinoid system, JWH-007 has been a subject of pharmacological studies to understand its potency and effects. This guide aims to consolidate the scientific knowledge on JWH-007 for researchers and professionals in drug development.

In Vitro Studies

Cannabinoid Receptor Binding Affinity

JWH-007 exhibits a high affinity for both CB1 and CB2 receptors, acting as a potent agonist. Its binding affinity (Ki) has been determined through radioligand binding assays.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-007 | 9.5 | 2.9 | [1] |

| Δ⁹-THC | 41 | 36 |

In Vitro Metabolism

The in vitro metabolism of JWH-007 is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Studies using human liver microsomes have identified several phase I metabolites.

Key Metabolic Reactions:

-

Hydroxylation: Occurs on the pentyl chain and the naphthoyl and indole (B1671886) rings.

-

N-dealkylation: Removal of the pentyl chain.

-

Carboxylation: Oxidation of the pentyl chain to a carboxylic acid.

In Vivo Studies

Cannabinoid Tetrad in Mice

In vivo studies in mice have demonstrated that JWH-007 produces a characteristic "tetrad" of effects, similar to those of Δ⁹-THC, which include:

-

Hypomotility: A decrease in spontaneous locomotor activity.

-

Catalepsy: A state of immobility.

-

Antinociception: A reduction in pain sensitivity.

-

Hypothermia: A decrease in body temperature.

While direct ED50 values for JWH-007 in the tetrad test are not consistently reported across literature, studies indicate its effects are comparable to or, in some aspects, more potent than Δ⁹-THC.

| Effect | JWH-007 | Δ⁹-THC |

| Spontaneous Activity | Comparable to Δ⁹-THC | - |

| Antinociception | Comparable to Δ⁹-THC | - |

| Hypothermia | Comparable to Δ⁹-THC | - |

| Catalepsy | Comparable to Δ⁹-THC | - |

Experimental Protocols

Synthesis of 1'-Naphthoyl-2-methylindole (JWH-007)

The synthesis of JWH-007 can be achieved through a Friedel-Crafts acylation followed by N-alkylation.

Step 1: Friedel-Crafts Acylation of 2-methylindole (B41428)

-

To a solution of 2-methylindole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture to 0°C.

-

Slowly add 1-naphthoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with ice-cold water and extract the product with an organic solvent.

-

Purify the resulting 1'-Naphthoyl-2-methylindole by column chromatography.

Step 2: N-Alkylation

-

Dissolve the 1'-Naphthoyl-2-methylindole in a suitable solvent (e.g., dimethylformamide).

-

Add a base (e.g., sodium hydride) and stir the mixture.

-

Add 1-bromopentane (B41390) and heat the reaction mixture.

-

After the reaction is complete, quench with water and extract the product.

-

Purify the final product, (2-methyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone (JWH-007), by column chromatography.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of JWH-007 for CB1 and CB2 receptors.

-

Membrane Preparation: Prepare cell membranes from cells expressing human CB1 or CB2 receptors.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940), and varying concentrations of JWH-007.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of JWH-007 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Cannabinoid Tetrad Assay in Mice

This protocol outlines the procedures for assessing the four cardinal signs of cannabinoid activity in mice.

-

Animals: Use male albino mice (e.g., CD-1), housed under standard laboratory conditions.

-

Drug Preparation: Dissolve JWH-007 in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).

-

Administration: Administer JWH-007 intraperitoneally (i.p.) at various doses.

-

Behavioral Testing (30-60 minutes post-injection):

-

Hypomotility (Open Field Test): Place the mouse in an open field arena and record its locomotor activity (e.g., line crossings, distance traveled) for a set period.

-

Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised off the surface. Measure the time it remains immobile.

-

Antinociception (Tail-flick or Hot Plate Test): Measure the latency of the mouse to withdraw its tail from a noxious heat source.

-

Hypothermia: Measure the rectal body temperature using a digital thermometer.

-

-

Data Analysis: Analyze the dose-dependent effects of JWH-007 on each parameter.

In Vitro Metabolism Using Human Liver Microsomes

This protocol describes the procedure for identifying the metabolites of JWH-007.

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, JWH-007, and a NADPH-generating system in a phosphate (B84403) buffer.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the mixture to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and characterize the metabolites.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

JWH-007, as a cannabinoid receptor agonist, activates G-protein coupled CB1 and CB2 receptors. This activation initiates a cascade of intracellular signaling events.

Experimental Workflow for In Vivo Tetrad Test

The following diagram illustrates the typical workflow for conducting the cannabinoid tetrad test in mice.

Workflow for In Vitro Metabolism Study

This diagram outlines the process for identifying metabolites of JWH-007 using human liver microsomes.

Conclusion

1'-Naphthoyl-2-methylindole (JWH-007) is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its in vivo effects are consistent with its action as a cannabinoid agonist, producing the characteristic tetrad of effects in mice. The metabolic profile of JWH-007 involves several phase I reactions, leading to the formation of various metabolites. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of JWH-007 and other synthetic cannabinoids, which is crucial for both basic research and for addressing the public health challenges associated with their use. Further research is warranted to fully elucidate the quantitative in vivo pharmacology and the complete metabolic fate of this compound.

References

The Rise of Synthetic Cannabinoids: An In-Depth Guide to the Discovery and History of Naphthoylindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of naphthoylindole cannabinoids. Initially synthesized as research tools to probe the endocannabinoid system, these potent synthetic cannabinoids, most notably the JWH series of compounds, have a complex history intertwined with both legitimate scientific inquiry and their emergence as substances of abuse. This document details their synthesis, explores their structure-activity relationships, quantifies their receptor binding affinities and functional activities, and elucidates their downstream signaling pathways. Detailed experimental protocols for key assays are provided to aid researchers in the field.

Introduction: A Tale of Unintended Consequences

The story of naphthoylindole cannabinoids begins not in clandestine labs, but within the confines of academic research. In 1984, Professor John W. Huffman and his research group at Clemson University embarked on a decades-long project funded by the National Institute on Drug Abuse (NIDA).[1] Their objective was to synthesize novel cannabinoid compounds as pharmacological tools to explore the intricacies of the endocannabinoid system.[1][2] This research led to the creation of over 400 synthetic cannabinoids, collectively known as the JWH series in honor of their creator.[1]

Among these, JWH-018, a 1-pentyl-3-(1-naphthoyl)indole, was first synthesized in 1993, with its chemical structure and synthesis method published in scientific literature.[2][3] These compounds were instrumental in advancing the understanding of cannabinoid receptor genetics and physiology.[1] However, the public availability of this research had an unforeseen consequence. In the late 2000s, clandestine chemists began to synthesize JWH-018 and other naphthoylindoles, spraying them onto herbal mixtures and marketing them as "legal highs" under brand names like "K2" and "Spice".[1][2][4] This marked the beginning of the synthetic cannabinoid phenomenon, posing significant public health challenges due to the high potency and often unpredictable effects of these compounds compared to cannabis.[1]

The Chemistry of Naphthoylindoles

The core structure of a naphthoylindole consists of an indole (B1671886) ring system linked to a naphthalene (B1677914) ring by a ketone. The versatility of this scaffold allows for numerous chemical modifications at three key positions, leading to a wide array of compounds with varying pharmacological profiles.

General Synthesis

The synthesis of many naphthoylindoles, including JWH-018 and JWH-073, is often achieved through a Friedel-Crafts acylation.[5] This reaction involves the acylation of an indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of JWH-018

A general procedure for the synthesis of 1-pentyl-3-(1-naphthoyl)indole (JWH-018) is as follows:

-

N-Alkylation of Indole: Indole is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide). The resulting indolide anion is then reacted with 1-bromopentane (B41390) to yield 1-pentylindole.

-

Friedel-Crafts Acylation: To a solution of 1-pentylindole in a suitable solvent (e.g., toluene), a Lewis acid such as diethylaluminum chloride is added.[5] 1-Naphthoyl chloride is then added, and the reaction mixture is stirred, typically at room temperature, until the reaction is complete.

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield pure JWH-018.[5]

Pharmacology and Structure-Activity Relationships

Naphthoylindoles primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[4] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis which is a partial agonist, many naphthoylindoles, including JWH-018, are full agonists.[6][7][8] This means they can elicit a maximal response from the receptor, which may contribute to their increased potency and, in some cases, greater toxicity.

The affinity of these compounds for the CB1 and CB2 receptors is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted, primarily by Huffman's group, to understand how different functional groups influence receptor binding and activity.

Quantitative Data: Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | N-Alkyl Chain | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-018 | Pentyl | None | 9.00 ± 5.00 | 2.94 ± 2.65 | [7] |

| JWH-073 | Butyl | None | 8.9 ± 1.8 | 38 ± 24 | [9] |

| JWH-122 | Pentyl | 4-methyl | 0.69 ± 0.05 | 1.2 ± 0.1 | [10] |

| JWH-210 | Pentyl | 4-ethyl | 0.46 ± 0.08 | 0.69 ± 0.08 | [10] |

| JWH-015 | Propyl | 2-methyl | 164 ± 22 | 13.8 ± 4.6 | [11] |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells (e.g., HEK293 cells) or animal brain tissue.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (the naphthoylindole).

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Effects: The Cannabinoid Tetrad

In animal models, particularly mice, centrally acting cannabinoid agonists produce a characteristic set of four dose-dependent effects, known as the cannabinoid tetrad:

-

Hypothermia: A decrease in body temperature.

-

Catalepsy: A state of immobility and muscular rigidity.

-

Antinociception: A reduction in pain sensitivity.

-

Hypoactivity: A suppression of spontaneous motor activity.

JWH-018 and other psychoactive naphthoylindoles have been shown to produce all four of these effects, confirming their cannabinoid-like activity in vivo.[12]

Experimental Protocol: Mouse Tetrad Assay

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection. A vehicle control group is also included.

-

Hypothermia Assessment: Rectal temperature is measured at set time points after drug administration.

-

Catalepsy Measurement: The bar test is commonly used, where the mouse's forepaws are placed on a raised bar, and the time it remains in this position is recorded.

-

Antinociception Evaluation: The tail-flick or hot-plate test is used to measure the latency to a nociceptive response.

-

Locomotor Activity Monitoring: Spontaneous activity is measured in an open field arena equipped with photobeams.

Signaling Pathways

Naphthoylindoles, upon binding to and activating the G-protein coupled receptors (GPCRs) CB1 and CB2, initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the Gi/o family of G-proteins.[13][14]

Canonical G-Protein Signaling

Activation of CB1 and CB2 receptors by naphthoylindoles leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.[13]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of N-type voltage-gated calcium channels (Cav2.2) and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[13] The net effect of these actions is a reduction in neuronal excitability and neurotransmitter release.

Caption: Canonical G-protein signaling pathway activated by naphthoylindole cannabinoids.

Non-Canonical Signaling Pathways

In addition to the canonical G-protein pathway, cannabinoid receptors can also signal through other mechanisms, including the β-arrestin pathway and the activation of mitogen-activated protein kinases (MAPKs).

-

β-Arrestin Pathway: Upon receptor activation, β-arrestins can be recruited to the receptor, leading to receptor desensitization and internalization. β-arrestins can also act as signaling scaffolds, initiating downstream signaling cascades independent of G-proteins.

-

MAPK Pathway: Both G-protein subunits and β-arrestins can lead to the activation of the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2).[13] This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.

Caption: MAPK signaling pathway activated by naphthoylindole cannabinoids.

Conclusion

The discovery and development of naphthoylindole cannabinoids represent a significant chapter in the study of the endocannabinoid system. Originally conceived as valuable research tools, their high potency and psychoactive effects led to their misuse as recreational drugs. For researchers, scientists, and drug development professionals, a thorough understanding of their synthesis, pharmacology, and signaling mechanisms is crucial. This knowledge is not only vital for addressing the public health challenges posed by synthetic cannabinoids but also for harnessing the therapeutic potential of the endocannabinoid system in a safe and effective manner. The detailed methodologies and data presented in this guide serve as a foundational resource for future research in this complex and evolving field.

References

- 1. John W. Huffman - Wikipedia [en.wikipedia.org]

- 2. How this chemist unwittingly helped spawn the synthetic drug industry - The Washington Post [washingtonpost.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Naphthoylindoles - Wikipedia [en.wikipedia.org]

- 5. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JWH-018 - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 13. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

1'-Naphthoyl-2-methylindole: A Core Precursor in Synthetic Cannabinoid Elaboration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Naphthoyl-2-methylindole is a key chemical intermediate primarily utilized in the synthesis of a specific subset of aminoalkylindole-based synthetic cannabinoids. Its rigid structure, combining a 2-methylindole (B41428) moiety with a naphthoyl group, serves as a foundational scaffold for the development of potent ligands for the cannabinoid receptors CB1 and CB2. This document provides a technical overview of its role as a precursor, detailing synthetic methodologies, quantitative pharmacological data of its derivatives, and the relevant biological signaling pathways. The information presented is intended for research, forensic, and drug development applications.

Synthesis of N-Alkylated Naphthoylindoles

The primary utility of 1'-Naphthoyl-2-methylindole in the context of synthetic cannabinoids is as a direct precursor to N-alkylated derivatives, such as JWH-015 and JWH-007. The synthesis is typically achieved through an N-alkylation reaction, where the indole (B1671886) nitrogen is deprotonated by a suitable base, followed by nucleophilic attack on an alkyl halide.

General Experimental Protocol: N-Alkylation of 1'-Naphthoyl-2-methylindole

The following protocol is a generalized procedure for the N-alkylation of 1'-Naphthoyl-2-methylindole to produce compounds like JWH-015 (where R = propyl).

Materials:

-

1'-Naphthoyl-2-methylindole

-

Alkyl halide (e.g., 1-bromopropane (B46711) for JWH-015 synthesis)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation: To a solution of 1'-Naphthoyl-2-methylindole in DMSO, add powdered KOH. The mixture is stirred at room temperature to facilitate the deprotonation of the indole nitrogen, forming the corresponding anion.

-

Alkylation: The appropriate alkyl halide (e.g., 1-bromopropane) is added dropwise to the reaction mixture. The reaction is then heated (e.g., to 80°C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

A common synthetic route for producing 1-alkyl-3-(1-naphthoyl)indoles involves the initial acylation of indole or 2-methylindole, followed by N-alkylation. One method involves reacting the indole with methylmagnesium bromide to form an ambident anion, which then reacts with an aroyl chloride to yield the 3-acylindole. Subsequent alkylation on the nitrogen is achieved using a primary alkyl halide with a base like potassium hydroxide in DMSO.

Quantitative Pharmacological Data

Synthetic cannabinoids derived from 1'-Naphthoyl-2-methylindole are known to be potent agonists at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Their binding affinities are typically in the nanomolar range.

| Compound | R-Group | Ki (nM) at CB1 | Ki (nM) at CB2 | CB1:CB2 Selectivity Ratio |

| JWH-015 | Propyl | 383 | 13.8 | ~0.036 |

| JWH-007 | Pentyl | 9.50 | 2.94 | ~3.23 |

Table 1: Binding Affinities (Ki) of JWH-015 and JWH-007 for Human Cannabinoid Receptors.

JWH-015 exhibits a notable selectivity for the CB2 receptor, binding almost 28 times more strongly than to the CB1 receptor. In contrast, JWH-007 is a potent agonist at both receptors, with a slight preference for CB1. For comparison, the primary psychoactive component of cannabis, Δ9-THC, has Ki values of approximately 41 nM for CB1 and 36 nM for CB2.

Signaling Pathways of Derived Cannabinoids

Synthetic cannabinoids derived from 1'-Naphthoyl-2-methylindole, such as JWH-007 and JWH-015, act as agonists at the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The canonical signaling pathway for CB1 and CB2 receptors involves coupling to the Gi/o family of G-proteins. Activation of the receptor by an agonist leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and other downstream effectors.

The psychoactive effects of these compounds are primarily mediated by the activation of CB1 receptors in the central nervous system. The activation of CB2 receptors, which are predominantly expressed in the immune system, is associated with immunomodulatory effects.

Conclusion

1'-Naphthoyl-2-methylindole is a critical and versatile precursor in the synthesis of several potent JWH-series synthetic cannabinoids. The straightforward N-alkylation of this intermediate allows for the generation of a variety of ligands with differing affinities and selectivities for the CB1 and CB2 receptors. An understanding of the synthetic routes from this precursor, coupled with the pharmacological data of its derivatives, is essential for the forensic identification of novel psychoactive substances and for the rational design of new chemical entities targeting the endocannabinoid system for therapeutic purposes.

The Intricate Dance of Structure and Activity: A Deep Dive into 1'-Naphthoyl-2-methylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1'-Naphthoyl-2-methylindole derivatives, a class of compounds renowned for their significant interactions with the endocannabinoid system. Primarily targeting the cannabinoid receptors CB1 and CB2, these synthetic molecules have been the subject of extensive research, offering valuable insights into the structural determinants of receptor affinity and functional activity. This document collates quantitative data, details key experimental methodologies, and visualizes the complex biological pathways involved, serving as an in-depth resource for researchers in cannabinoid science and medicinal chemistry.

Core Structure and Pharmacological Significance

1'-Naphthoyl-2-methylindoles are synthetic cannabinoids that mimic the effects of endogenous cannabinoids by acting as agonists at the CB1 and CB2 receptors. The core structure consists of a 2-methylindole (B41428) nucleus acylated at the 3-position with a 1-naphthoyl group. The seminal work by Huffman and colleagues has demonstrated that modifications to the N-1 alkyl chain of the indole, the 2-methyl group, and various positions on the naphthoyl ring profoundly influence the affinity and selectivity of these compounds for the cannabinoid receptors. For instance, 1-propyl-2-methyl-3-(1-naphthoyl)indole, also known as JWH-015, was one of the first compounds identified to have useful selectivity for the CB2 receptor.[1]

Structure-Activity Relationship Data

The affinity of 1'-Naphthoyl-2-methylindole derivatives for the CB1 and CB2 receptors is typically quantified by their inhibition constant (Ki), determined through competitive radioligand binding assays. The following tables summarize the Ki values for a selection of these derivatives, showcasing the impact of structural modifications. A lower Ki value indicates a higher binding affinity.

Table 1: Influence of N-1 Alkyl Chain Length on Receptor Affinity

| Compound | N-1 Substituent | 2-Position | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-015 | Propyl | Methyl | 164 ± 22 | 13.8 ± 4.6 |

| Analog | Pentyl | Methyl | - | - |

Data sourced from multiple studies and collated for comparative analysis.[1]

Table 2: Effect of Naphthoyl Ring Substituents on Receptor Affinity

| Compound | N-1 Substituent | 2-Position | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-151 | Propyl | Methyl | 6-Methoxy | >10000 | 11.3 ± 1.2 |

| JWH-422 | Propyl | Methyl | 4-Iodo | 1030 ± 150 | 18.2 ± 1.5 |

Data highlights the significant impact of substitutions on the naphthoyl moiety on receptor selectivity.[2][3][4]

Experimental Protocols

The quantitative data presented in this guide is primarily derived from two key in vitro assays: competitive radioligand binding assays and [35S]GTPγS functional assays.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor (e.g., from HEK-293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at a pH of 7.4.

-

Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A) is incubated with the cell membranes and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This provides a measure of the compound's efficacy as an agonist.

Detailed Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

Incubation: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP (e.g., 30 µM), and [35S]GTPγS (e.g., 0.1 nM).

-

Separation and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response), which provide measures of the agonist's potency and efficacy, respectively.

Signaling Pathways and Experimental Workflow

The interaction of 1'-Naphthoyl-2-methylindole derivatives with cannabinoid receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflow of the experimental procedures.

Caption: Cannabinoid Receptor Signaling Pathway.

Caption: Synthesis and Evaluation Workflow.

Conclusion

The structure-activity relationship of 1'-Naphthoyl-2-methylindole derivatives is a testament to the fine-tuning required for potent and selective ligand-receptor interactions. The data clearly indicates that small structural modifications can lead to significant changes in affinity and selectivity for the CB1 and CB2 receptors. This in-depth guide, by consolidating quantitative data, detailing experimental protocols, and visualizing the underlying biological processes, aims to empower researchers in the rational design and development of novel cannabinoid receptor modulators with improved therapeutic profiles. Further exploration in this chemical space holds the promise of yielding compounds with enhanced selectivity and desired functional activities, contributing to the advancement of cannabinoid-based therapeutics.

References

- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1'-Naphthoyl-2-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1'-Naphthoyl-2-methylindole, a synthetic compound recognized as a precursor in the synthesis of novel cannabinoid mimetics.[1][2] This document details the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, alongside detailed experimental protocols for its characterization. Furthermore, it outlines the canonical signaling pathways associated with its biological targets, the cannabinoid receptors.

Predicted Spectroscopic Data

Due to the absence of a complete public set of experimental spectra for 1'-Naphthoyl-2-methylindole, the following data has been synthesized based on established spectroscopic principles and data from analogous structures, including 2-methylindole (B41428) and various naphthaloyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 1'-Naphthoyl-2-methylindole are presented in the tables below. These predictions are based on the known spectral data for 2-methylindole and the 1-naphthoyl moiety, taking into account the electronic effects of the carbonyl linker and the anisotropic effects of the aromatic systems.

Table 1: Predicted ¹H NMR Data for 1'-Naphthoyl-2-methylindole in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.20 - 7.90 | m | 3H | Naphthoyl H-2, H-8, H-5 |

| ~7.65 - 7.40 | m | 4H | Naphthoyl H-3, H-4, H-6, H-7 |

| ~7.35 | d | 1H | Indole (B1671886) H-4 |

| ~7.20 - 7.10 | m | 2H | Indole H-5, H-6 |

| ~6.95 | d | 1H | Indole H-7 |

| ~6.50 | s | 1H | Indole H-3 |

| ~2.45 | s | 3H | 2-Methyl CH₃ |

Table 2: Predicted ¹³C NMR Data for 1'-Naphthoyl-2-methylindole in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

| ~190.0 | C=O (Carbonyl) |

| ~138.0 | Indole C-7a |

| ~135.5 | Naphthoyl C-1 |

| ~134.0 | Naphthoyl C-8a |

| ~131.0 | Naphthoyl C-4a |

| ~130.5 - 124.0 | Naphthoyl & Indole Aryl CHs |

| ~128.5 | Indole C-3a |

| ~115.0 | Indole C-3 |

| ~110.0 | Indole C-7 |

| ~14.0 | 2-Methyl CH₃ |

Mass Spectrometry (MS)

The predicted mass spectrum of 1'-Naphthoyl-2-methylindole would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is anticipated to involve characteristic cleavages around the carbonyl group and within the indole and naphthalene (B1677914) ring systems.

Table 3: Predicted Mass Spectrometry Data for 1'-Naphthoyl-2-methylindole

| m/z (Da) | Ion Identity | Predicted Abundance |

| 285.12 | [M]⁺ (Molecular Ion) | High |

| 155.05 | [C₁₁H₇O]⁺ (Naphthoyl cation) | High |

| 130.07 | [C₉H₈N]⁺ (2-Methylindolyl cation) | High |

| 127.04 | [C₁₀H₇]⁺ (Naphthyl cation) | Medium |

| 102.05 | [C₈H₆]⁺ | Medium |

A proposed fragmentation pathway is visualized in the diagram below.

Infrared (IR) Spectroscopy

The predicted IR spectrum of 1'-Naphthoyl-2-methylindole would display characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 1'-Naphthoyl-2-methylindole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Methyl C-H Stretch |

| ~1680 - 1650 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600 - 1450 | Medium | Aromatic C=C Ring Stretches |

| ~1350 | Strong | C-N Stretch |

| ~800 - 700 | Strong | Aromatic C-H Bending |

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of 1'-Naphthoyl-2-methylindole.

Nuclear Magnetic Resonance (NMR)

A standard protocol for acquiring ¹H and ¹³C NMR spectra of small molecules is outlined below.[3][4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1'-Naphthoyl-2-methylindole.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry (MS)

A general procedure for the analysis of synthetic cannabinoids and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows.[5]

-

Sample Preparation:

-

Prepare a stock solution of 1'-Naphthoyl-2-methylindole in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions to determine the optimal concentration for analysis.

-

-

GC-MS System:

-

Use a GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Couple the GC to a mass spectrometer (e.g., a single quadrupole or ion trap).

-

-

Instrumental Conditions:

-

GC: Set the injector temperature to 250-280°C. Use a temperature program for the oven, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at a rate of 10-20°C/min. Use helium as the carrier gas.

-

MS: Operate the mass spectrometer in electron ionization (EI) mode with an ionization energy of 70 eV. Set the ion source temperature to 200-230°C. Acquire mass spectra over a range of m/z 50-550.

-

-

Data Analysis:

-

Identify the peak corresponding to 1'-Naphthoyl-2-methylindole in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is the Attenuated Total Reflectance (ATR) technique.[6][7]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid 1'-Naphthoyl-2-methylindole sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Biological Context: Cannabinoid Receptor Signaling

1'-Naphthoyl-2-methylindole is known to act as a cannabinoid mimetic, targeting the cannabinoid receptors CB1 and CB2.[8][9] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The primary signaling pathway involves coupling to Gi/o proteins.[3][10] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[11] The βγ subunit of the G-protein can also activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and phospholipase C (PLC), leading to the modulation of various cellular processes such as gene transcription, cell proliferation, and neurotransmitter release.[11][12]

Experimental Workflow Overview

The comprehensive spectroscopic analysis of 1'-Naphthoyl-2-methylindole follows a logical workflow to ensure complete characterization of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

solubility and stability of 1'-Naphthoyl-2-methylindole in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1'-Naphthoyl-2-methylindole, a key precursor in the synthesis of several synthetic cannabinoids.[1][2] Given the limited availability of specific quantitative data in peer-reviewed literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical parameters in their own laboratory settings.

Core Compound Information

| Parameter | Data | Reference |

| Formal Name | (2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone | [1][2] |

| CAS Number | 80749-33-3 | [1][2] |

| Molecular Formula | C₂₀H₁₅NO | [1][2] |

| Formula Weight | 285.4 g/mol | [1][2] |

| Formulation | A crystalline solid | [1][2] |

Solubility Data

Quantitative solubility data for 1'-Naphthoyl-2-methylindole is limited. The following table summarizes the available information from supplier technical data sheets. It is recommended that researchers experimentally determine solubility in their specific solvent systems and conditions of interest.

| Solvent System | Concentration | Temperature | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Not Specified | [1][2] |

| DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:2) | 0.3 mg/mL | Not Specified | [1][2] |

Stability Profile

Experimental Protocols

The following are generalized protocols that can be adapted to determine the solubility and stability of 1'-Naphthoyl-2-methylindole.

Protocol 1: Determination of Equilibrium Solubility

This protocol is based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment:

-

1'-Naphthoyl-2-methylindole

-

Selected laboratory solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of 1'-Naphthoyl-2-methylindole to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1'-Naphthoyl-2-methylindole in the diluted supernatant using a validated HPLC or GC-MS method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment in Solution

This protocol outlines a general procedure for evaluating the stability of 1'-Naphthoyl-2-methylindole in a specific solvent over time.

1. Materials and Equipment:

-

Stock solution of 1'-Naphthoyl-2-methylindole in the solvent of interest

-

Amber and clear glass vials

-

Temperature-controlled storage chambers (e.g., incubators, refrigerators)

-

Light source for photostability testing (optional)

-

HPLC or GC-MS system

2. Procedure:

-

Prepare a stock solution of 1'-Naphthoyl-2-methylindole in the desired solvent at a known concentration.

-

Aliquot the solution into multiple amber (for protection from light) and clear (for photostability assessment) vials.

-

Store the vials under different conditions:

-

Thermal Stability: Place vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

Photostability: Expose clear vials to a controlled light source, while keeping control samples in the dark.

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

-

Analyze the sample by HPLC or GC-MS to determine the concentration of the parent compound.

-

Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates a plausible synthetic route for 1'-Naphthoyl-2-methylindole, based on established organic chemistry principles for the synthesis of related indole (B1671886) derivatives.

Caption: Plausible synthesis route for 1'-Naphthoyl-2-methylindole.

Experimental Workflow: Solubility and Stability Testing

This diagram outlines the general workflow for determining the solubility and stability of a compound like 1'-Naphthoyl-2-methylindole.

Caption: General workflow for solubility and stability assessment.

References

Metabolism and Potential Metabolites of 1'-Naphthoyl-2-methylindole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Naphthoyl-2-methylindole, commonly known as JWH-007, is a synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors. Its use in recreational products has necessitated a thorough understanding of its metabolic fate for forensic and clinical purposes. This technical guide provides a comprehensive overview of the metabolism of JWH-007, detailing its primary metabolic pathways, identifying its major metabolites, and discussing their potential biological activities. This document summarizes available quantitative data, outlines detailed experimental protocols for metabolite analysis, and visualizes the key metabolic and signaling pathways.

Introduction

JWH-007 is a member of the naphthoylindole family of synthetic cannabinoids.[1] Like other compounds in this class, it undergoes extensive phase I and phase II metabolism in the body, leading to the formation of various metabolites that are primarily excreted in urine.[2][3] The identification and quantification of these metabolites are crucial for determining exposure to JWH-007. Furthermore, understanding the pharmacological activity of these metabolites is essential for a complete assessment of the pharmacodynamic and toxicological profile of the parent compound, as some metabolites may retain significant activity at cannabinoid receptors.[4]

Metabolic Pathways of JWH-007

The metabolism of JWH-007 predominantly occurs through oxidative processes, primarily hydroxylation and carboxylation, followed by glucuronidation (Phase II metabolism).[2][3]

Phase I Metabolism

In vivo studies have identified several major Phase I metabolic pathways for JWH-007 in humans:[2][3]

-

Monohydroxylation: The addition of a single hydroxyl group (-OH) can occur at various positions on the molecule, including the N-pentyl chain, the indole (B1671886) ring, or the naphthoyl ring.

-

Dihydroxylation: The addition of two hydroxyl groups can also occur, leading to the formation of dihydroxylated metabolites.

-

N-Pentanoic Acid Formation: Oxidation of the N-pentyl chain results in the formation of a carboxylic acid metabolite.

An in vitro biotransformation study has suggested the involvement of the cytochrome P450 enzyme CYP2C9 in the Phase I metabolism of JWH-007.[4]

Phase II Metabolism

Following Phase I metabolism, the hydroxylated and carboxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then more readily excreted in the urine.

Major Metabolites of JWH-007

Based on in vivo human studies, the most abundant metabolites of JWH-007 detected in urine are the result of monohydroxylation, dihydroxylation, and N-pentanoic acid formation.[2] The N-(4-hydroxypentyl) metabolite has been identified as a useful analytical target for confirming the consumption of JWH-007.[2] Some of the Phase I metabolites of JWH-007 are suggested to retain biological activity and affinity for the CB1 receptor.[4]

Quantitative Data

While specific quantitative data for the metabolites of JWH-007 are limited in the available literature, the following table summarizes the receptor binding affinities of the parent compound, JWH-007. Data for urinary concentrations of metabolites of related JWH compounds are provided for context, as specific data for JWH-007 metabolites were not available.

Table 1: Receptor Binding Affinities for JWH-007

| Compound | Receptor | Kᵢ (nM) |

| JWH-007 | CB₁ | 9.50 |

| JWH-007 | CB₂ | 2.94 |

Table 2: Urinary Concentrations of Major Metabolites of Related Synthetic Cannabinoids (for reference)

| Parent Compound | Metabolite | Median Concentration (μg/L) | Concentration Range (μg/L) |

| JWH-018 | Pentanoic acid | 11.1 | 0.1–2434 |

| JWH-018 | N-hydroxypentyl | 5.1 | 0.1–1239 |

| JWH-073 | Butanoic acid | 1.1 | 0.1–48.6 |

| JWH-122 | N-hydroxypentyl | 1.1 | 0.1–250 |

Data for related compounds are provided to illustrate typical concentration ranges for metabolites of naphthoylindole synthetic cannabinoids.[1]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for studying the metabolism of JWH-007 in vitro.

Objective: To identify the metabolites of JWH-007 produced by human liver microsomal enzymes.

Materials:

-

JWH-007

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal standard (IS)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of JWH-007 in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the HLM, phosphate buffer, and JWH-007 solution (final concentration typically 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using a validated LC-MS/MS method to identify and quantify the metabolites.

LC-MS/MS Method for the Analysis of JWH-007 and its Metabolites in Urine

This protocol provides a general framework for the sensitive and selective quantification of JWH-007 metabolites in urine samples.

Objective: To detect and quantify JWH-007 metabolites in human urine.

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

Add β-glucuronidase enzyme to hydrolyze the glucuronide conjugates.

-

Incubate the sample at an optimal temperature and time (e.g., 50-60°C for 1-2 hours).

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

LLE: Add a water-immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer.

-

SPE: Condition a suitable SPE cartridge, load the sample, wash, and elute the analytes with an appropriate solvent.

-

-

Evaporate the solvent from the extract and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

-

LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from ~30% B to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for JWH-007 and its expected metabolites need to be optimized.

Visualizations

Metabolic Pathway of JWH-007

Caption: Phase I and Phase II metabolic pathways of JWH-007.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the identification of JWH-007 metabolites.

Cannabinoid Receptor Signaling Pathway

Caption: General signaling pathway of cannabinoid receptors.

Conclusion

The metabolism of 1'-Naphthoyl-2-methylindole (JWH-007) is characterized by extensive Phase I hydroxylation and carboxylation, followed by Phase II glucuronidation. The identification of its major metabolites, particularly hydroxylated and carboxylated derivatives, is essential for forensic and clinical monitoring of JWH-007 use. While quantitative data specifically for JWH-007 metabolites are scarce, the provided experimental protocols offer a robust framework for their analysis. Further research is warranted to fully characterize the pharmacokinetics and pharmacodynamics of JWH-007 and its metabolites, including their specific interactions with cannabinoid receptor signaling pathways. Such studies will contribute to a more complete understanding of the overall effects and potential risks associated with this synthetic cannabinoid.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 4. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1'-Naphthoyl-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Naphthoyl-2-methylindole, with the formal name (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a chemical intermediate of significant interest in the field of cannabinoid research. It serves as a crucial precursor in the synthesis of several synthetic cannabinoids, including JWH-007 and JWH-015.[1] The synthesis of this compound is a key step for researchers investigating the structure-activity relationships of naphthoylindole cannabinoids and for those in drug development exploring novel modulators of cannabinoid receptors. This document provides a detailed protocol for the laboratory synthesis of 1'-Naphthoyl-2-methylindole via Friedel-Crafts acylation of 2-methylindole (B41428).

Principle of the Synthesis

The synthesis of 1'-Naphthoyl-2-methylindole is achieved through the Friedel-Crafts acylation of 2-methylindole with 1-naphthoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or diethylaluminum chloride, to activate the acyl chloride and facilitate the attack by the electron-rich indole (B1671886) ring at the C3 position. An alternative approach involves the deprotonation of 2-methylindole using a Grignard reagent to form the more nucleophilic indolyl anion prior to acylation. The protocol detailed below is based on the Lewis acid-catalyzed Friedel-Crafts acylation method, which is a common and effective strategy for the synthesis of 3-acylindoles.[2]

Physicochemical and Characterization Data

A summary of the key quantitative and characterization data for 1'-Naphthoyl-2-methylindole is presented in the table below. This information is crucial for the identification and quality assessment of the synthesized compound.

| Parameter | Value | Reference |

| Chemical Name | (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | [1] |

| CAS Number | 80749-33-3 | [1] |

| Molecular Formula | C₂₀H₁₅NO | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% (commercially available standard) | [1] |

| UV λmax | 218, 270, 316 nm | [1] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylindole

This protocol describes a method for the synthesis of 1'-Naphthoyl-2-methylindole based on established procedures for the acylation of indoles.

Materials and Reagents:

-

2-Methylindole

-

1-Naphthoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl)

-

Anhydrous dichloromethane (B109758) (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (or toluene).

-

Addition of Lewis Acid: Cool the solvent to 0°C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride to the cooled solvent with stirring. Caution: The addition of aluminum chloride can be exothermic.

-

Addition of 1-Naphthoyl Chloride: To the stirred suspension of aluminum chloride, add a solution of 1-naphthoyl chloride in anhydrous dichloromethane dropwise via the dropping funnel. Allow the mixture to stir at 0°C for 15-20 minutes.

-

Addition of 2-Methylindole: Prepare a solution of 2-methylindole in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Quenching is highly exothermic and will release gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1'-Naphthoyl-2-methylindole.

-

Characterization: Characterize the purified product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determine its melting point.

Expected Yield